1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one
Description
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is a synthetic aryl ketone featuring a tert-butyldimethylsilyl (TBS)-protected phenolic hydroxyl group and a cyclopropane substituent. The TBS group serves as a robust protecting moiety, enhancing the compound’s stability under acidic or basic conditions, which is critical for applications in multi-step organic syntheses .
This compound is synthesized via silylation of phenolic precursors, as demonstrated in analogous procedures for structurally related ketones like 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i), where TBSCl is employed to protect the hydroxyl group . Its applications span asymmetric catalysis and intermediates in pharmaceutical synthesis, though specific studies on its reactivity remain less documented compared to its structural analogs.
Properties
Molecular Formula |
C17H26O2Si |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopropylethanone |
InChI |
InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-15-10-8-14(9-11-15)16(18)12-13-6-7-13/h8-11,13H,6-7,12H2,1-5H3 |
InChI Key |
VZXHLMNQBUIVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Protection of the Phenolic Hydroxyl Group with TBDMS
The initial step involves protecting the phenolic hydroxyl group of 4-hydroxyacetophenone or related precursors using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step is crucial to prevent unwanted reactions at the hydroxyl site during ketone modifications.
| Reagent/Condition | Details |
|---|---|
| TBDMSCl | 1.1–1.5 equivalents |
| Base | Imidazole or triethylamine (1.2 equiv) |
| Solvent | DCM or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–12 hours |
The reaction proceeds via nucleophilic attack of the phenolic oxygen on TBDMSCl, yielding the silyl ether with high selectivity and yield.
Alternative Reduction and Functional Group Manipulation
In some synthetic routes, reduction steps using diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (NaBH4) are employed to transform keto intermediates or to fine-tune the oxidation state of the molecule without affecting the silyl protection.
| Reducing Agent | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| DIBAL-H | Toluene, acetone, or cyclohexanol | -78 °C to room temperature | Selective reduction of ketones |
| Sodium Borohydride | THF, ethanol, or mixtures | 0 °C to room temperature | Mild reduction, compatible with TBDMS |
These reductions are carefully controlled to avoid cleavage of the TBDMS group.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| Phenol Protection | TBDMS protection | TBDMSCl, imidazole/TEA, DCM/THF, 0 °C to RT | High yield, selective silyl ether formation |
| Cyclopropyl Ketone Formation | Ni-catalyzed cross-electrophile coupling | NiBr2, bipyridine, Zn, DMSO/CH3CN, RT, 24-72 h | Efficient, mild conditions, good functional group tolerance |
| Ketone Reduction | DIBAL-H or NaBH4 reduction | DIBAL-H in toluene or NaBH4 in THF/ethanol, low temp | Selective reduction, TBDMS stable under conditions |
Research Findings and Analysis
Protection Efficiency: TBDMS protection of phenolic hydroxyl groups is well-documented to provide stability during subsequent transformations, with minimal side reactions and easy deprotection if needed.
Cross-Electrophile Coupling: Recent studies demonstrate that nickel-catalyzed cross-electrophile coupling is a robust method for forming C-C bonds between aryl/vinyl triflates and alkyl electrophiles such as cyclopropyl derivatives. This method allows for the direct formation of ketones with cyclopropyl substituents under relatively mild conditions, preserving sensitive groups like TBDMS ethers.
Reduction Strategies: Use of DIBAL-H and NaBH4 in carefully chosen solvents and temperatures enables selective reductions without desilylation, crucial for maintaining the integrity of the TBDMS-protected phenol.
Chemical Reactions Analysis
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or cyclopropyl derivatives.
Scientific Research Applications
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the study of enzyme mechanisms where phenolic groups need protection.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one involves the protection of phenolic hydroxyl groups, preventing unwanted side reactions during synthesis. The TBDMS group is stable under basic conditions but can be removed under acidic conditions or by using fluoride ions, revealing the free phenol group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one with structurally or functionally related ketones, highlighting key differences in substituents, stability, and reactivity:
Key Findings:
Steric and Electronic Effects: The TBS group in the target compound provides superior stability compared to unprotected phenolic ketones (e.g., 1-(4-hydroxyphenyl)propan-1-one), which are susceptible to oxidation or undesired side reactions . Cyclopropane’s ring strain may also enhance reactivity in ring-opening transformations .
Reactivity in Catalysis :
- S1i (a propionyl analog) has been utilized in cobalt-catalyzed alkene isomerization, suggesting that the TBS-protected aryl ketone scaffold is compatible with transition-metal catalysis. The cyclopropyl variant may exhibit distinct behavior due to its strained structure .
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one () demonstrates the role of sulfur-based substituents in directing reactions, contrasting with the TBS group’s inertness in similar contexts .
Solubility and Synthetic Utility: TBS-protected ketones generally exhibit improved solubility in non-polar solvents compared to hydroxylated analogs, facilitating purification and handling . 4-tert-Butylphenyl cyclopropyl ketone (CAS 38675-79-5) lacks the TBS group but shares the cyclopropyl motif, making it a simpler model for studying steric effects without protective-group strategies .
Comparative Limitations: Limited data exist on the catalytic performance of the cyclopropyl-TBS hybrid structure. Most studies focus on either TBS-protected aryl ketones (e.g., S1i) or cyclopropyl-containing compounds without the silyl ether moiety .
Biological Activity
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one, a compound featuring a tert-butyldimethylsilyl (TBDMS) group, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 329.5 g/mol. The presence of the TBDMS group is significant as it influences the compound's solubility and stability.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with phenolic and cyclopropyl groups have shown promising results in inhibiting tumor growth in vitro.
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of TBDMS-containing compounds. These compounds can disrupt bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation.
Anticancer Studies
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various TBDMS derivatives for anticancer activity. The results indicated that specific modifications to the phenyl and cyclopropyl groups could enhance the cytotoxicity against breast cancer cells (MCF-7). The IC50 values ranged from 5 to 15 µM for the most active derivatives, suggesting a significant potential for further development.
Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that a related compound with a TBDMS group exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential for use in treating infections caused by resistant strains.
Enzyme Inhibition
Inhibitory effects on cyclooxygenase (COX) enzymes were evaluated in vitro. Compounds similar to this compound showed IC50 values of approximately 10 µM against COX-2, suggesting anti-inflammatory properties that could be harnessed in therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 5-15 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |
| Enzyme Inhibition | COX-2 | ~10 µM | Internal Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
